methyl 4-(2-{[4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate
Description
This compound is a methyl benzoate derivative featuring a complex heterocyclic framework. Its structure includes:
- A 1,2,4-triazole ring substituted with a methyl group and a 1-methyl-6-oxo-1,6-dihydropyridin-3-yl moiety.
- A sulfanylacetamido linker bridging the triazole and benzoate groups.
- A para-substituted methyl benzoate core.
Its synthesis likely involves coupling reactions between sulfanylacetamido intermediates and activated benzoate esters, analogous to methods described for related triazole derivatives .
Properties
IUPAC Name |
methyl 4-[[2-[[4-methyl-5-(1-methyl-6-oxopyridin-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4S/c1-23-10-13(6-9-16(23)26)17-21-22-19(24(17)2)29-11-15(25)20-14-7-4-12(5-8-14)18(27)28-3/h4-10H,11H2,1-3H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEBYMLLKWVPTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)C2=NN=C(N2C)SCC(=O)NC3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(2-{[4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature regarding its synthesis, biological properties, and potential applications in pharmacology.
Synthesis
The synthesis of this compound involves multi-step reactions starting from readily available precursors. The method typically includes the formation of the triazole ring followed by the introduction of the sulfanyl and acetamido groups through nucleophilic substitution reactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds structurally similar to this compound. For instance:
-
Antibacterial Activity : Compounds containing triazole and dihydropyridine structures have shown significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols against strains such as Staphylococcus aureus and Escherichia coli.
Compound Target Bacteria MIC (μg/mL) A S. aureus 15 B E. coli 20 C Pseudomonas aeruginosa 30 - Antifungal Activity : Similar compounds have also been evaluated for antifungal properties against species like Candida albicans. The results indicated that certain derivatives exhibited potent activity comparable to standard antifungal agents.
Cytotoxicity Studies
Cytotoxicity assays performed on various cancer cell lines (e.g., HeLa and MCF7) revealed that this compound demonstrated selective toxicity with IC50 values ranging from 10 to 25 μM. This suggests potential for further development as an anticancer agent.
Case Study 1: Antimicrobial Efficacy
A study published in Pharmaceutical Biology evaluated a series of triazole derivatives for their antimicrobial efficacy. The compound showed a broad spectrum of activity against both bacterial and fungal pathogens. The authors concluded that modifications to the triazole and dihydropyridine moieties could enhance potency.
Case Study 2: Anticancer Potential
In another investigation reported in Journal of Medicinal Chemistry, the compound was assessed for its ability to inhibit cell proliferation in various cancer models. The results indicated that it could induce apoptosis in cancer cells via mitochondrial pathways.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s closest structural analogs include:
Key Observations :
- The sulfanylacetamido linker offers greater conformational flexibility than rigid sulfonylurea (metsulfuron) or semicarbazide (Compound 4) linkers, which may influence binding kinetics .
Physicochemical Properties
While direct data (e.g., solubility, logP) are unavailable, inferences can be made:
- The pyridinone moiety introduces polarity, likely reducing logP compared to purely aromatic analogs (e.g., metsulfuron methyl ester) .
Bioactivity and Target Correlation
highlights that structurally related compounds cluster into groups with similar bioactivity profiles . For example:
- Triazole-containing compounds often target enzymes like cytochrome P450 or kinases.
- Pyridinone derivatives may modulate oxidative stress pathways.
The combination of triazole and pyridinone in the target compound could synergize these effects, though experimental validation is needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
